Methyl 3-bromo-5-iodo-4-methylbenzoate

Catalog No.
S12554063
CAS No.
905712-38-1
M.F
C9H8BrIO2
M. Wt
354.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-5-iodo-4-methylbenzoate

CAS Number

905712-38-1

Product Name

Methyl 3-bromo-5-iodo-4-methylbenzoate

IUPAC Name

methyl 3-bromo-5-iodo-4-methylbenzoate

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

InChI

InChI=1S/C9H8BrIO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3

InChI Key

CWYZDZOQRNCQNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)OC)Br

Methyl 3-bromo-5-iodo-4-methylbenzoate is an organic compound classified as an aromatic ester. Its molecular formula is C9H8BrIO2C_9H_8BrIO_2, and it has a molecular weight of approximately 354.97 g/mol. The compound features a methyl group, bromine, and iodine substituents on the benzene ring, contributing to its unique chemical properties and reactivity. It is primarily utilized in organic synthesis and pharmaceutical research due to its functional groups that allow for various chemical transformations.

  • Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
  • Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding benzoic acid derivative .
  • Oxidation Reactions: The methyl group can be oxidized to yield a carboxylic acid group, employing oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

  • Substitution: Various products with different functional groups replacing the halogen atoms.
  • Reduction: Formation of 3-bromo-5-iodo-4-methylbenzoic acid.
  • Oxidation: Formation of 3-bromo-5-iodo-4-carboxybenzoic acid.

Research into the biological activity of Methyl 3-bromo-5-iodo-4-methylbenzoate suggests potential interactions with biomolecules, which may be relevant for drug development. Specific studies have indicated that compounds with similar structures exhibit antimicrobial and anticancer activities, although detailed investigations into this compound's specific biological effects are ongoing .

The synthesis of Methyl 3-bromo-5-iodo-4-methylbenzoate typically involves:

  • Esterification: The reaction between 3-bromo-5-iodo-4-methylbenzoic acid and methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
  • Halogenation: Introducing bromine and iodine through halogenation reactions in earlier synthetic steps, optimizing conditions for yield and purity.

Methyl 3-bromo-5-iodo-4-methylbenzoate has diverse applications:

  • Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Research: Explored for potential drug development applications due to its biological activity.
  • Chemical Industry: Utilized in producing specialty chemicals and materials .

Methyl 3-bromo-5-iodo-4-methylbenzoate can be compared with several similar compounds based on structural similarities and functional groups. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 2-bromo-4-chloro-5-iodobenzoate1208077-68-20.85
Ethyl 2-bromo-4-chloro-5-iodobenzoate1208074-86-50.83
Methyl 3-bromo-4-iodo-5-methylbenzoate1160574-57-10.81
3-Bromo-5-chloro-4-iodobenzoic acid1541309-67-40.91

Uniqueness

Methyl 3-bromo-5-iodo-4-methylbenzoate stands out due to its specific combination of bromine and iodine substituents along with a methyl ester functional group. This unique structure allows it to participate in a variety of

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

353.87524 g/mol

Monoisotopic Mass

353.87524 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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